Sodium (3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate is a complex organic compound notable for its unique structural features, including a quinoline moiety and a cyclopropyl group. This compound is classified as a pharmaceutical intermediate and has garnered interest in medicinal chemistry due to its potential biological activities.
This compound is typically synthesized in laboratory settings and may be derived from various precursors through multi-step organic synthesis. It has been the subject of research for its potential applications in drug development, particularly in the context of cardiovascular diseases.
Sodium (3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate falls under the category of statins, which are compounds that inhibit HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. Its structure suggests that it may possess properties similar to other statins, making it a candidate for further pharmacological studies.
The synthesis of Sodium (3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate typically involves a series of organic reactions:
The synthesis may require specific conditions such as controlled temperatures and pH levels to optimize yield and purity. For instance, sodium borohydride is often used as a reducing agent in this context, while solvents like tetrahydrofuran are employed to facilitate reactions.
The molecular formula for Sodium (3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate is , with a molecular weight of approximately 433.49 g/mol. The structure features:
The InChI key for this compound is NBDQGOCGYHMDSJ-NRFPMOEYSA-M, which provides a unique identifier for its chemical structure.
Sodium (3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate can participate in various chemical reactions due to its functional groups:
The stability of the compound under different conditions should be assessed through techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to monitor purity and identify by-products.
The mechanism of action for Sodium (3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate likely involves inhibition of HMG-CoA reductase. This enzyme plays a crucial role in cholesterol biosynthesis by catalyzing the conversion of HMG-CoA to mevalonate.
Research indicates that compounds with similar structures exhibit significant reductions in cholesterol levels in vivo, suggesting that this compound may also share these properties.
Relevant analytical techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) can provide further insights into its physical properties.
Sodium (3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate has potential applications in several fields:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3